molecular formula C15H17N5O2 B2512076 2,4-Dimethyl-6-{[1-(pyrazine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2097930-60-2

2,4-Dimethyl-6-{[1-(pyrazine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine

Cat. No.: B2512076
CAS No.: 2097930-60-2
M. Wt: 299.334
InChI Key: YXWNKDCNQAVTLG-UHFFFAOYSA-N
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Description

2,4-Dimethyl-6-{[1-(pyrazine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl groups at positions 2 and 4, and an oxy linkage to a pyrazine-carbonyl-pyrrolidine moiety at position 6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-6-{[1-(pyrazine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate diketones and amidines under acidic or basic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups at positions 2 and 4 can be introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

    Attachment of the Pyrazine-Carbonyl-Pyrrolidine Moiety: This step involves the formation of an ether linkage between the pyrimidine core and the pyrazine-carbonyl-pyrrolidine moiety. This can be achieved through nucleophilic substitution reactions, where the hydroxyl group on the pyrimidine reacts with a suitable leaving group on the pyrazine-carbonyl-pyrrolidine intermediate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the pyrazine moiety, converting it to a hydroxyl group.

    Substitution: The pyrimidine ring can participate in nucleophilic substitution reactions, where the dimethyl groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Hydroxyl derivatives of the pyrazine moiety.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-6-{[1-(pyrazine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazine-carbonyl-pyrrolidine moiety is believed to play a crucial role in binding to these targets, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethyl-6-{[1-(pyrazine-2-carbonyl)piperidin-3-yl]oxy}pyrimidine: Similar structure but with a piperidine ring instead of pyrrolidine.

    2,4-Dimethyl-6-{[1-(pyrazine-2-carbonyl)morpholin-3-yl]oxy}pyrimidine: Contains a morpholine ring instead of pyrrolidine.

Uniqueness

2,4-Dimethyl-6-{[1-(pyrazine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is unique due to the presence of the pyrrolidine ring, which can influence its binding affinity and specificity towards biological targets. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

IUPAC Name

[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-pyrazin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2/c1-10-7-14(19-11(2)18-10)22-12-3-6-20(9-12)15(21)13-8-16-4-5-17-13/h4-5,7-8,12H,3,6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXWNKDCNQAVTLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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